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Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutoxy)benzene is an important bifunctional molecule utilized primarily as a linker in
the development of Proteolysis Targeting Chimeras (PROTACS). This technical guide provides
a comprehensive overview of its physical and chemical properties, detailed experimental
protocols for its synthesis and characterization, and an exploration of its role in targeted protein
degradation. The information presented herein is intended to serve as a valuable resource for
researchers and professionals engaged in chemical synthesis, drug discovery, and
development.

Physical and Chemical Properties

(4-Bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, is a solid organic
compound.[1][2] Its key physical and chemical properties are summarized in the tables below.
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Identifier Value
IUPAC Name (4-Bromobutoxy)benzene[3]
4-Phenoxybutyl bromide, 4-Bromobutyl phenyl
Synonyms
ether[3]
CAS Number 1200-03-9[3]

Molecular Formula

C10H13BrO[3]

Molecular Weight

229.11 g/mol [3]

Canonical SMILES

C1=CC=C(C=C1)OCCCCBI[4]

InChl Key

QBLISOIWPZSVIK-UHFFFAOY SA-N[5]

Physicochemical Properties

Property Value
White to brown crystals, powder, or fused
Appearance ]
solid[6]
Melting Point 36.0 - 46.0 °C[6]
Boiling Point 153 - 154 °C at 18 mmHg
Solubility Insoluble in water.

LogP (predicted)

3.8[3][4]

Synthesis and Purification

The primary method for the synthesis of (4-Bromobutoxy)benzene is the Williamson ether
synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][7]

Synthesis of (4-Bromobutoxy)benzene via Williamson

Ether Synthesis

This protocol details the synthesis of (4-Bromobutoxy)benzene from phenol and 1,4-

dibromobutane.
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Synthesis Workflow for (4-Bromobutoxy)benzene
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Caption: Synthesis and Purification Workflow.
Materials:
e Phenol
e 1,4-Dibromobutane
e Anhydrous potassium carbonate (K2COs)
o Acetone (anhydrous)
o Ethyl acetate
e Hexane
e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
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 Silica gel (for column chromatography)
Procedure:

 To around-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and
anhydrous acetone.

 Stir the suspension vigorously at room temperature for 10 minutes.
e Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

» Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored
by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter the solid potassium
carbonate.

o Concentrate the filtrate under reduced pressure to remove the acetone.
e Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.[7]

Purification by Column Chromatography

The crude (4-Bromobutoxy)benzene can be purified using silica gel column chromatography.
[81[9][10]

Procedure:
o Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

e Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane
or the eluent).

o Load the dissolved sample onto the top of the silica gel column.
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o Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane
and gradually increasing the polarity with ethyl acetate).

e Collect the fractions and analyze them by TLC to identify the fractions containing the pure
product.

o Combine the pure fractions and remove the solvent under reduced pressure to yield purified
(4-Bromobutoxy)benzene.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR):

o Aromatic protons: Signals are expected in the range of 6.8-7.3 ppm.[11][12]

e -OCHz:- protons (alpha to ether oxygen): A triplet is expected around 4.0 ppm.[13][14]
o -CH:2Br protons (alpha to bromine): A triplet is expected around 3.4 ppm.

 Internal methylene protons (-CH2-CHz-): Multiplets are expected in the range of 1.8-2.2 ppm.
13C NMR (Carbon NMR):

o Aromatic carbons: Signals are expected in the range of 114-160 ppm.

e -OCHz:- carbon: A signal is expected around 67 ppm.[11][12]

e -CH:2Br carbon: A signal is expected around 33 ppm.

¢ Internal methylene carbons: Signals are expected in the range of 28-30 ppm.
Experimental Protocol for NMR Spectroscopy:

e Dissolve 5-10 mg of the purified (4-Bromobutoxy)benzene in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs).

o Transfer the solution to an NMR tube.
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e Acquire *H and 3C NMR spectra using a standard NMR spectrometer.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of
(4-Bromobutoxy)benzene.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M*)
and a characteristic isotopic pattern due to the presence of bromine ("°Br and 8!Br in
approximately a 1:1 ratio). Common fragments would result from the cleavage of the butyl
chain and the loss of the bromine atom.

Experimental Protocol for GC-MS Analysis:

Prepare a dilute solution of (4-Bromobutoxy)benzene in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a
nonpolar or medium-polarity column).

Use a temperature program to separate the components of the sample.

Acquire mass spectra using electron ionization (El).[15]

Infrared (IR) Spectroscopy

Expected Absorptions:

C-O-C stretch (aromatic ether): A strong absorption band is expected around 1240 cm~1.[12]

C-H stretch (aromatic): Peaks are expected above 3000 cm™1.

C-H stretch (aliphatic): Peaks are expected just below 3000 cm~1.

C=C stretch (aromatic): Peaks are expected around 1500-1600 cm~1.

C-Br stretch: A peak is expected in the fingerprint region, typically around 500-600 cm~1,

Experimental Protocol for IR Spectroscopy:
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e The sample can be analyzed as a thin film between salt plates (if liquid at room temperature)
or as a KBr pellet (if solid).

e Acquire the IR spectrum using an FTIR spectrometer.[3]

Biological Activity and Applications

(4-Bromobutoxy)benzene is a key building block in the synthesis of PROTACSs.[16][17]
PROTACSs are heterobifunctional molecules that induce the degradation of a target protein of
interest (POI) through the ubiquitin-proteasome system.[18][19]

Role as a PROTAC Linker

A PROTAC molecule consists of three main components: a ligand that binds to the POI, a
ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] (4-
Bromobutoxy)benzene serves as a precursor to the linker component. The length and
flexibility of the linker are critical for the efficacy of the PROTAC, as they determine the proper
orientation of the POI and the E3 ligase to facilitate ubiquitination.[2]

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is as follows:

The PROTAC molecule enters the cell and simultaneously binds to the target Protein of
Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[18]

o The formation of this ternary complex brings the E3 ligase in close proximity to the POI.

o The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-
conjugating enzyme to the POI.

e The polyubiquitinated POI is recognized and targeted for degradation by the 26S
proteasome.[19]

 The PROTAC molecule is then released and can catalytically induce the degradation of
another POI molecule.
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PROTAC Mechanism of Action
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Caption: PROTAC-mediated Protein Degradation.

Safety and Handling

(4-Bromobutoxy)benzene is classified as an irritant.[3] It may cause skin, eye, and respiratory
irritation.[3] Standard laboratory safety precautions should be followed when handling this
compound, including the use of personal protective equipment such as safety glasses, gloves,
and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store in a cool,
dry place away from strong oxidizing agents.
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Conclusion

(4-Bromobutoxy)benzene is a versatile chemical intermediate with significant applications in
the field of drug discovery, particularly as a component of PROTACSs. This guide has provided a
detailed overview of its physical and chemical properties, along with practical experimental
protocols for its synthesis, purification, and characterization. A clear understanding of these
aspects is crucial for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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